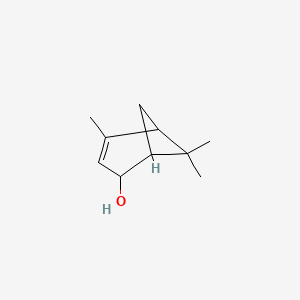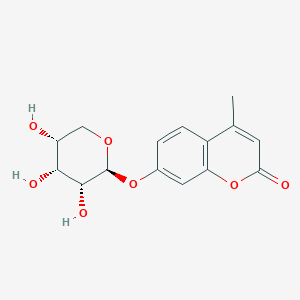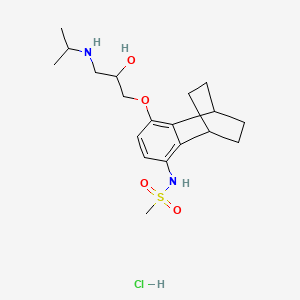
1-氨基茚满
概述
描述
科学研究应用
1-Aminoindan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: 1-Aminoindan is an active metabolite of the antiparkinsonian agent rasagiline, which exhibits neuroprotective properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
生化分析
Biochemical Properties
1-Aminoindan plays a significant role in biochemical reactions, particularly as an antagonist of metabotropic glutamate receptors (mGluRs). It interacts with various enzymes and proteins, including metabotropic glutamate receptor 1 (mGluR1) and metabotropic glutamate receptor 5 (mGluR5) . The interaction with mGluR1 is competitive, inhibiting the receptor’s activity and modulating downstream signaling pathways. This interaction is crucial for understanding the compound’s potential therapeutic effects in neurological disorders.
Cellular Effects
1-Aminoindan exerts notable effects on cellular processes, particularly in neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Aminoindan has been shown to alter the expression of metabotropic glutamate receptor 1 alpha (mGluR1α) in cerebral cortex neurons following brain injury . This modulation can lead to neuroprotective effects, reducing brain tissue damage and improving neurological outcomes.
Molecular Mechanism
The molecular mechanism of 1-Aminoindan involves its binding interactions with metabotropic glutamate receptors. By competitively inhibiting mGluR1, 1-Aminoindan prevents the receptor from activating its downstream signaling pathways, which include phosphoinositide hydrolysis and calcium mobilization . This inhibition can result in reduced excitatory neurotransmission and neuroprotection in conditions such as brain injury.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminoindan have been observed to change over time. Studies have shown that the expression of mGluR1α mRNA and protein increases after brain injury, peaking at 24 hours and gradually decreasing thereafter . Treatment with 1-Aminoindan can reduce brain tissue water content and improve neurological behaviors over a period of 12-72 hours post-injury, indicating its potential for long-term neuroprotection.
Dosage Effects in Animal Models
The effects of 1-Aminoindan vary with different dosages in animal models. In studies examining its anxiolytic-like activity, 1-Aminoindan demonstrated significant effects at doses ranging from 0.5 to 2 mg/kg . Higher doses, up to 8 mg/kg, did not produce additional benefits and were inactive in certain tests. These findings suggest a dose-dependent response, with optimal effects observed at lower doses.
Metabolic Pathways
1-Aminoindan is involved in metabolic pathways that include its biotransformation in the liver. The compound undergoes N-dealkylation and hydroxylation, resulting in metabolites such as 3-hydroxy-1-aminoindan . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1-Aminoindan is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
1-Aminoindan’s subcellular localization is primarily cytoplasmic, where it exerts its effects on cellular signaling pathways . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This localization is vital for its function and therapeutic efficacy.
准备方法
Synthetic Routes and Reaction Conditions: 1-Aminoindan can be synthesized through various methods. One common approach involves the reduction of 1-indanone using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting 1-indanol is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of 1-Aminoindan typically involves catalytic hydrogenation of 1-indanone in the presence of ammonia. This method is efficient and yields high purity 1-Aminoindan .
化学反应分析
Types of Reactions: 1-Aminoindan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-indanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of 1-Aminoindan can yield 1-indanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: 1-Indanone.
Reduction: 1-Indanol.
Substitution: Various substituted indan derivatives.
作用机制
1-Aminoindan exerts its effects primarily through its ®-enantiomer, which is pharmacologically active. It acts as a neuroprotective agent by modulating catecholamine levels in the brain. The compound inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine, thereby increasing dopamine levels and providing neuroprotection .
相似化合物的比较
2-Aminoindan: A positional isomer with similar pharmacological properties.
1-Indanol: A reduction product of 1-Aminoindan.
1-Indanone: An oxidation product of 1-Aminoindan.
Uniqueness: 1-Aminoindan is unique due to its specific neuroprotective properties and its role as an active metabolite of rasagiline. Its ability to modulate catecholamine levels and inhibit monoamine oxidase B distinguishes it from other similar compounds .
属性
IUPAC Name |
2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902754 | |
| Record name | 1-Aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34698-41-4, 61949-83-5 | |
| Record name | (±)-1-Aminoindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34698-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034698414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Inden-1-amine, 2,3-dihydro-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62540 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-1-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UP8M3CGS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1206263.png)




![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1206273.png)






